

5-Methoxyindole-3-carboxaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Methoxyindole-3-carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, analysis, and biological significance of **5-Methoxyindole-3-carboxaldehyde**. This key organic intermediate serves as a versatile building block in the synthesis of a wide range of biologically active molecules, demonstrating its importance in pharmaceutical and medicinal chemistry.

Chemical Structure and Identification

5-Methoxyindole-3-carboxaldehyde possesses a bicyclic indole core, substituted with a methoxy group at the 5-position and a carboxaldehyde group at the 3-position. This substitution pattern is crucial for its reactivity and its utility as a precursor in various synthetic transformations.

Identifier	Value
IUPAC Name	5-methoxy-1H-indole-3-carbaldehyde[1]
Synonyms	3-Formyl-5-methoxyindole, 5-Methoxyindolyl-3-aldehyde[2]
CAS Number	10601-19-1[2]
Molecular Formula	C ₁₀ H ₉ NO ₂ [2]
Molecular Weight	175.18 g/mol

Physicochemical Properties

Property	Value	Reference
Appearance	Yellowish to reddish crystalline powder	[2]
Melting Point	179-183 °C	
Purity	≥99% (by HPLC)	

Spectroscopic Analysis

The structural elucidation of **5-Methoxyindole-3-carboxaldehyde** is confirmed through various spectroscopic techniques. Below is a summary of the expected analytical data.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and methoxy protons.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~9.9	s	-CHO
~8.2	s	H-2
~7.2-7.8	m	Aromatic protons (H-4, H-6, H-7)
~3.8	s	-OCH ₃
~8.3	br s	N-H

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, aromatic, and methoxy carbons.

Chemical Shift (δ , ppm)	Assignment
~185	C=O (aldehyde)
~156	C-5 (aromatic, attached to -OCH ₃)
~138	C-7a (aromatic)
~132	C-3a (aromatic)
~125	C-2 (aromatic)
~117	C-3 (aromatic)
~113	C-6 (aromatic)
~101	C-4 (aromatic)
~55	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration
~3300	N-H stretch
~2850, ~2750	C-H stretch (aldehyde)
~1650	C=O stretch (aldehyde)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (methoxy)

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of **5-Methoxyindole-3-carboxaldehyde** would be expected to show a molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z 146, and subsequent fragmentation of the indole ring.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich heterocycles like 5-methoxyindole.

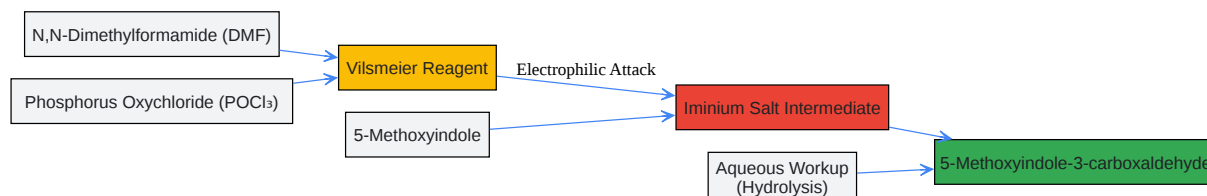
Materials:

- 5-Methoxyindole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.
- Dissolve 5-methoxyindole in a minimal amount of DMF.
- Add the 5-methoxyindole solution dropwise to the Vilsmeier reagent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
- Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **5-Methoxyindole-3-carboxaldehyde**.



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Synthesis of **5-Methoxyindole-3-carboxaldehyde** via the Vilsmeier-Haack Reaction.

HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **5-Methoxyindole-3-carboxaldehyde**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

Procedure:

- Prepare a stock solution of **5-Methoxyindole-3-carboxaldehyde** in acetonitrile at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution.
- Equilibrate the HPLC column with the initial mobile phase conditions for at least 15 minutes.
- Inject the standards and the sample solution.
- Monitor the chromatogram and determine the retention time and peak area of the analyte.
- Calculate the purity of the sample based on the peak area percentage.



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Workflow for HPLC Purity Analysis.

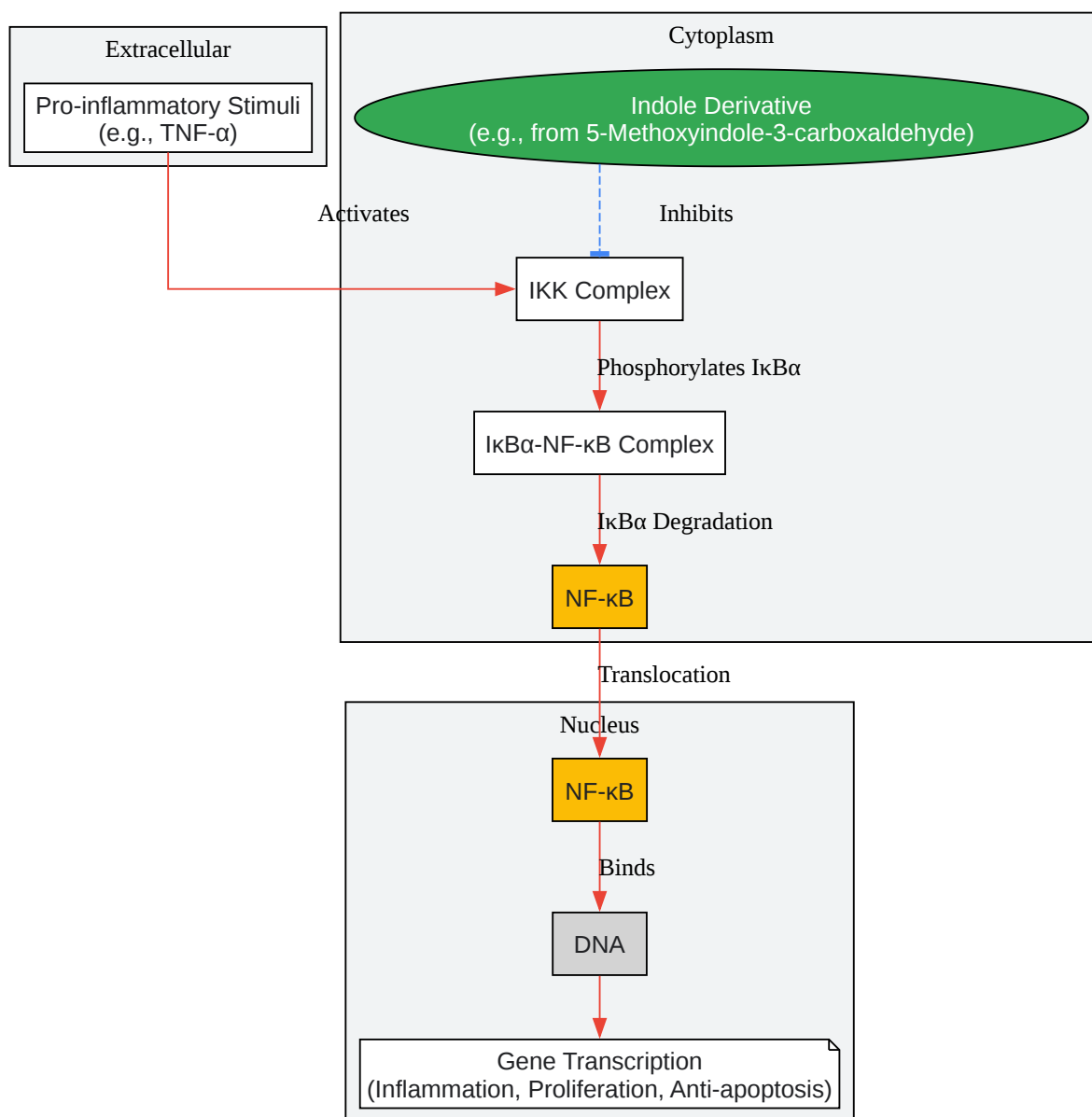
Biological Significance and Signaling Pathways

5-Methoxyindole-3-carboxaldehyde serves as a crucial starting material for the synthesis of various compounds with significant biological activities, including potential anticancer and anti-inflammatory agents.[3] Derivatives of indole-3-carboxaldehyde have been shown to modulate key cellular signaling pathways implicated in cancer progression.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway.[4][5]

The inhibitory mechanism often involves the prevention of the degradation of I κ B α , the inhibitory protein of NF- κ B. This keeps NF- κ B sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.



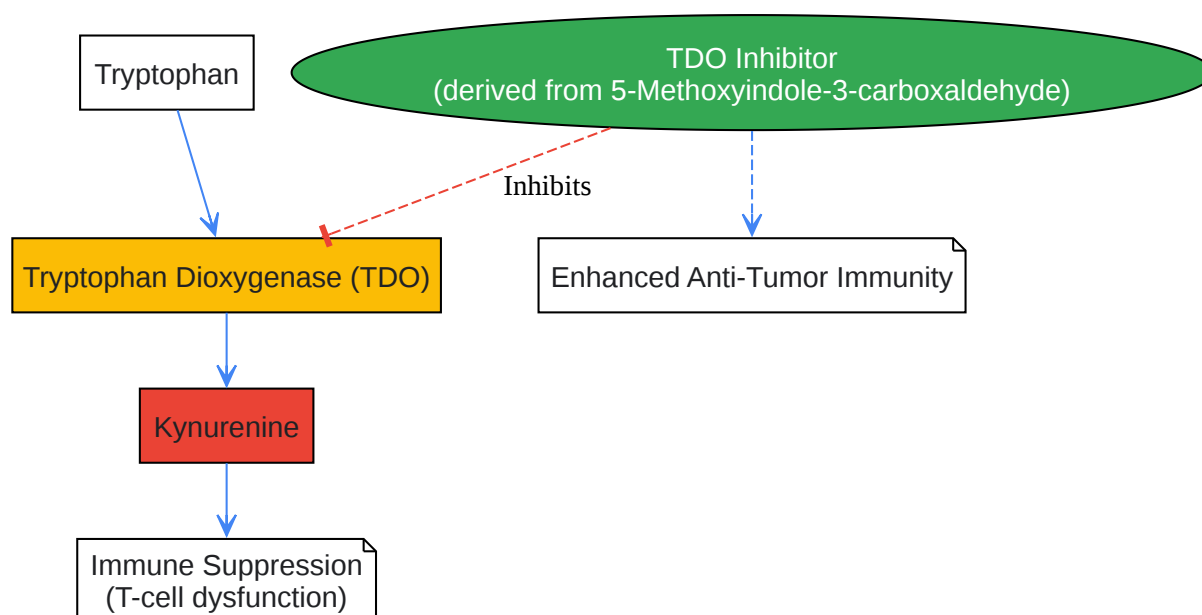
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Inhibition of the NF-κB Signaling Pathway by Indole Derivatives.

Tryptophan Dioxygenase (TDO) Inhibition

5-Methoxyindole-3-carboxaldehyde is a reactant in the synthesis of tryptophan dioxygenase (TDO) inhibitors, which are being investigated as potential anticancer immunomodulators. TDO is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[6]

In the tumor microenvironment, increased TDO activity leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of kynurenine, which has immunosuppressive effects.[6] By inhibiting TDO, the immunosuppressive environment can be reversed, allowing for a more effective anti-tumor immune response.



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Mechanism of Tryptophan Dioxygenase (TDO) Inhibition.

Conclusion

5-Methoxyindole-3-carboxaldehyde is a molecule of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its well-defined

chemical structure and reactivity, coupled with the diverse biological activities of its derivatives, make it a valuable tool for developing novel therapeutic agents. This guide provides a foundational understanding of its chemical and analytical properties, as well as its potential applications in targeting critical cellular signaling pathways.

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